Febuxostat n-butyl isomer

Vue d'ensemble

Description

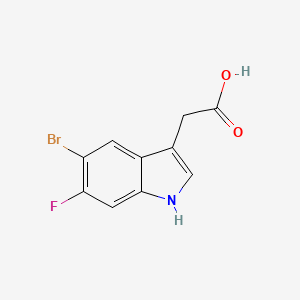

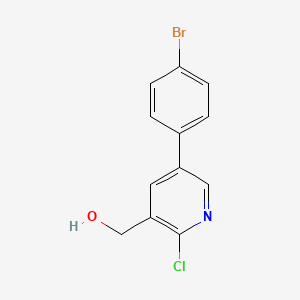

Febuxostat n-butyl isomer is a compound with the molecular formula C16H16N2O3S . It is an impurity of Febuxostat, a selective xanthine oxidase inhibitor . The IUPAC name for this compound is 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid .

Synthesis Analysis

The synthesis process of Febuxostat involves obtaining 5-Bromo-2-isobutoxybenzonitrile via a substitution of 2-hydroxybenzonitrile and bromoisobutan, followed by bromination with N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of Febuxostat n-butyl isomer follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours .Chemical Reactions Analysis

Febuxostat n-butyl isomer is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .Physical And Chemical Properties Analysis

The molecular weight of Febuxostat n-butyl isomer is 316.4 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 6 . The Exact Mass is 316.08816355 g/mol .Applications De Recherche Scientifique

Chronic Kidney Disease Management

Febuxostat n-butyl isomer: has been studied for its effects on patients with chronic kidney disease (CKD). It is effective in reducing serum uric acid levels, which are associated with CKD progression and endothelial dysfunction . Although it does not improve endothelial dysfunction, it can preserve renal function in patients with CKD who have lower serum uric acid levels after treatment .

Cardiovascular Disease Risk Reduction

Hyperuricemia, or high levels of uric acid, is a risk factor for cardiovascular diseases. Febuxostat, as a xanthine oxidase inhibitor, has been shown to delay the decline of renal function and reduce the risk of cardiovascular events among patients with CKD . This suggests potential applications in cardiovascular risk management.

Endothelial Function Research

Experimental models have suggested that febuxostat can improve endothelial function. This includes reducing renal inflammation, tubulointerstitial fibrosis, and renal vascular damage . These findings open avenues for further research into the compound’s potential for treating endothelial dysfunction.

. Its role in managing conditions like hyperuricemia and gout could be expanded upon with further research.Laboratory Research Chemical

As a laboratory chemical, Febuxostat n-butyl isomer is used in the manufacture of substances and in various research applications . Its properties can be utilized in developing new experimental protocols and studies in biochemistry and pharmacology.

Analytical Reference Material

In analytical chemistry, Febuxostat n-butyl isomer serves as a reference material for calibration and validation of analytical methods . It helps ensure the accuracy and reliability of analytical results in research and quality control.

Mécanisme D'action

Target of Action

The primary target of Febuxostat n-butyl isomer, an impurity of Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .

Mode of Action

Febuxostat n-butyl isomer acts as a selective inhibitor of xanthine oxidase . By binding to this enzyme, it inhibits its activity, thereby reducing the production of uric acid . This interaction results in a decrease in serum uric acid levels .

Biochemical Pathways

The action of Febuxostat n-butyl isomer affects the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Febuxostat n-butyl isomer prevents these conversions, leading to a decrease in uric acid production .

Pharmacokinetics

Febuxostat n-butyl isomer, like Febuxostat, is expected to have good oral bioavailability . It is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are cleared by the kidney . The time course of plasma concentrations follows a two-compartment model . The initial half-life is approximately 2 hours, and the terminal half-life determined at daily doses of 40 mg or more is 9.4 ± 4.9 hours . There is no significant accumulation of the drug during multiple dose administration .

Result of Action

The primary molecular effect of Febuxostat n-butyl isomer’s action is the reduction of serum uric acid levels . This can relieve symptoms of gout and support long-term control of this condition . At the cellular level, the reduction in uric acid levels can decrease the formation of urate crystals, thereby reducing inflammation and the associated symptoms of gout .

Action Environment

The action, efficacy, and stability of Febuxostat n-butyl isomer can be influenced by various environmental factors. For instance, the pharmacokinetics and pharmacodynamics of Febuxostat n-butyl isomer may be affected by renal impairment . .

Orientations Futures

Febuxostat, initially developed as a xanthine oxidase inhibitor to address hyperuricemia in gout patients, has evolved into a versatile therapeutic agent with multifaceted applications . Emerging research explores febuxostat’s roles in cardiovascular health, neurological disorders, rheumatoid arthritis, and cancer therapy, driven by its anti-inflammatory and antioxidative properties . Future directions include personalized medicine, combination therapies, mechanistic insights, and ongoing long-term safety monitoring .

Propriétés

IUPAC Name |

2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-3-4-7-21-13-6-5-11(8-12(13)9-17)15-18-10(2)14(22-15)16(19)20/h5-6,8H,3-4,7H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYGOMDVRIXGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)

![4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1449393.png)

![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)

![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)